Methyl 4-amino-1-isopropylpiperidine-4-carboxylate
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Overview
Description
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-isopropylpiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and isopropylamine.
Formation of Intermediate: The piperidine ring is functionalized to introduce the amino and carboxylate groups. This can be achieved through a series of reactions including alkylation, acylation, and reduction.
Final Product Formation: The intermediate is then esterified with methanol to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-amino-1-isopropylpiperidine-4-carboxylate exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-benzylpiperidine-4-carboxylate
- Methyl 4-amino-1-ethylpiperidine-4-carboxylate
- Methyl 4-amino-1-methylpiperidine-4-carboxylate
Uniqueness
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate (also known as Methyl 4-(propan-2-yl)piperidine-4-carboxylate) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with an isopropyl group and a carboxylate moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:
This compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as a prodrug , where it undergoes metabolic conversion to release active pharmacological agents. Several studies have indicated that it modulates enzyme activity, influencing various biochemical pathways crucial for therapeutic effects.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter reuptake, similar to certain piperidine derivatives.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential use in oncology.
Anticancer Properties
Research has indicated that this compound possesses anticancer properties . In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines. For instance:
- Breast Cancer Cells : In studies involving breast cancer cell lines, treatment with this compound led to decreased cell viability and increased markers of apoptosis, such as caspase activation and cytochrome c release from mitochondria .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It demonstrated significant activity against several bacterial strains, suggesting a potential role in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents can significantly affect potency and selectivity:
Modification | Effect on Activity |
---|---|
Addition of halogen groups | Increased potency against specific cancer cell lines |
Variation in alkyl chain length | Altered pharmacokinetic properties |
Substitution at the nitrogen atom | Enhanced receptor binding affinity |
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Neurotransmitter Reuptake : A study demonstrated that this compound inhibits dopamine reuptake in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .
- Cytotoxic Effects on Tumor Cells : In a controlled experiment, the compound was tested against colon cancer cells, revealing significant cytotoxicity compared to untreated controls, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed promising results, indicating that modifications to the compound could lead to new antibiotics .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)12-6-4-10(11,5-7-12)9(13)14-3/h8H,4-7,11H2,1-3H3 |
InChI Key |
SUBNBHZBMLOQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)(C(=O)OC)N |
Origin of Product |
United States |
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